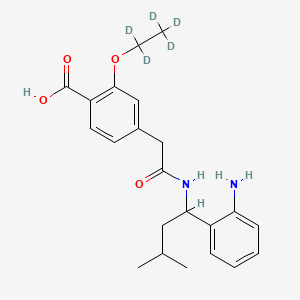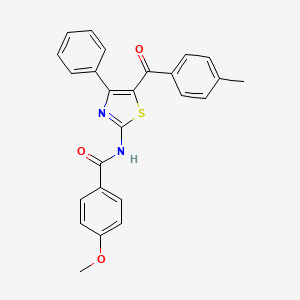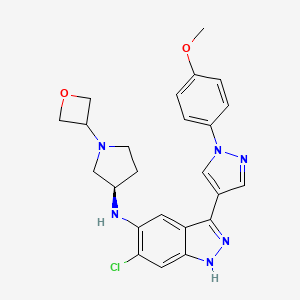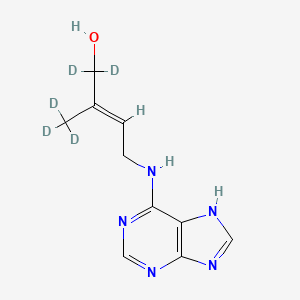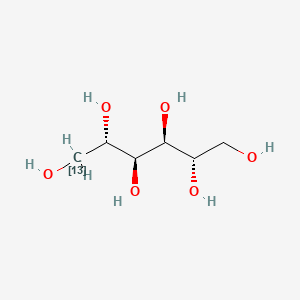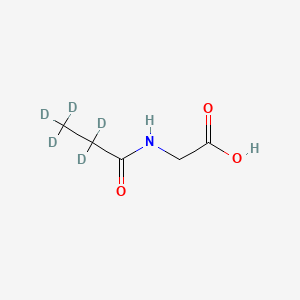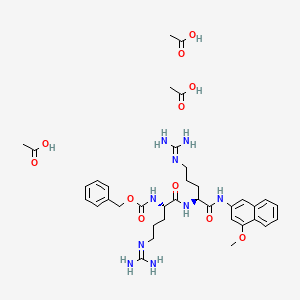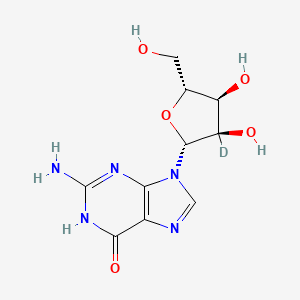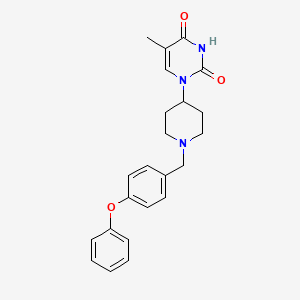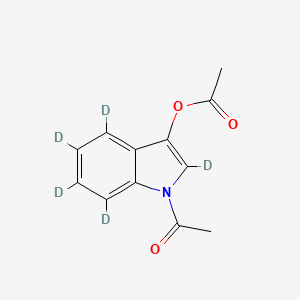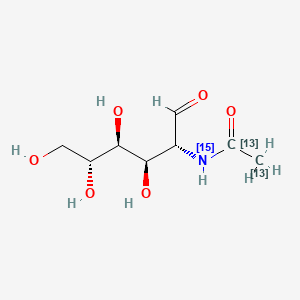
N-Acetyl-D-glucosamine-13C2,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-glucosamine-13C2,15N involves the incorporation of stable isotopes into the N-Acetyl-D-glucosamine molecule. This process typically starts with the precursor molecules labeled with 13C and 15N isotopes. The synthetic route involves several steps, including the protection of functional groups, selective labeling, and deprotection .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the purity and yield of the labeled compound. The production is carried out under controlled conditions to maintain the integrity of the isotopic labels .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-D-glucosamine-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: This reaction reduces carbonyl groups to hydroxyl groups.
Substitution: This reaction involves the replacement of functional groups with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield N-Acetyl-D-glucosaminic acid-13C2,15N, while reduction can produce this compound alcohol .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-D-glucosamine-13C2,15N is widely used in scientific research due to its labeled isotopes. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of glucose metabolism
Biology: Employed in studies of glycosylation processes and the role of N-Acetyl-D-glucosamine in cellular functions
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs
Industry: Applied in the production of labeled compounds for research and development purposes
Wirkmechanismus
The mechanism of action of N-Acetyl-D-glucosamine-13C2,15N involves its incorporation into biological molecules and pathways. The labeled isotopes allow researchers to track the compound’s movement and interactions within cells. This compound targets specific enzymes and proteins involved in glycosylation and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-D-glucosamine-13C2,15N is unique due to its stable isotopic labels, which distinguish it from other similar compounds. Some similar compounds include:
N-Acetyl-D-glucosamine: The unlabeled version of the compound.
N-Acetyl-D-glucosamine-13C8,15N: Another labeled derivative with more extensive isotopic labeling
N-[1,2-13C2]Acetyl-D-[UL-13C6,15N]glucosamine:
These compounds share similar chemical structures but differ in the extent and type of isotopic labeling, which affects their applications and usefulness in research .
Eigenschaften
Molekularformel |
C8H15NO6 |
|---|---|
Molekulargewicht |
224.19 g/mol |
IUPAC-Name |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i1+1,4+1,9+1 |
InChI-Schlüssel |
MBLBDJOUHNCFQT-LUDCEGFUSA-N |
Isomerische SMILES |
[13CH3][13C](=O)[15NH][C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



